REACTION_CXSMILES
|
[BrH:1].[NH2:2][CH:3]1[CH2:8][CH2:7][O:6][C:4]1=[O:5]>Br.CC(O)=O>[BrH:1].[NH2:2][CH:3]([CH2:8][CH2:7][Br:1])[C:4]([OH:6])=[O:5] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.NC1C(=O)OCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
WASH
|
Details
|
that is washed with ether
|
Name
|
|
Type
|
product
|
Smiles
|
Br.NC(C(=O)O)CCBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.1 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |